4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide
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Overview
Description
4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Pyrazole Intermediate: The pyrazole moiety can be synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Coupling with Benzamide: The pyrazole intermediate is then coupled with benzamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl-benzamide
Uniqueness
4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a pyrazole moiety makes it a versatile compound for various applications, particularly in medicinal chemistry and industrial synthesis .
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-chloro-N-[(2-ethylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C13H14ClN3O/c1-2-17-12(7-8-16-17)9-15-13(18)10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3,(H,15,18) |
InChI Key |
BXVVACOTEGGDFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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